molecular formula C19H20FN5O3 B2428359 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine CAS No. 1396630-66-2

1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine

Cat. No.: B2428359
CAS No.: 1396630-66-2
M. Wt: 385.399
InChI Key: HHNDEUGSMLSLFT-UHFFFAOYSA-N
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Description

1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, featuring a 1,2,3-triazole linker and a piperazine moiety, is commonly employed in the design of ligands for various biological targets . The 1,2,3-triazole core can serve as a bioisostere, influencing the molecule's binding affinity and metabolic stability . Researchers are investigating its potential utility as a modulator of G protein-coupled receptors (GPCRs), a large protein family that includes numerous validated drug targets for a wide range of diseases . The presence of the 3-furoyl group and the fluorinated aryl ring suggests potential for interaction with enzymes or receptors involved in signal transduction pathways, such as the AKT and Notch signaling cascades, which are critical in processes like cell proliferation and survival . This compound is provided exclusively for laboratory research to facilitate studies in early drug discovery, including high-throughput screening, target identification, and mechanistic studies of compound action. It is strictly for use in in vitro assays and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-27-18-3-2-15(10-17(18)20)25-16(11-21-22-25)12-23-5-7-24(8-6-23)19(26)14-4-9-28-13-14/h2-4,9-11,13H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNDEUGSMLSLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=COC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine can be achieved through several steps:

  • Step 1: : Synthesis of 3-fluoro-4-methoxyphenyl azide from 3-fluoro-4-methoxyphenylamine using sodium nitrite and hydrochloric acid.

  • Step 2: : Preparation of 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole through cycloaddition reaction between 3-fluoro-4-methoxyphenyl azide and an alkyne.

  • Step 3: : Alkylation of the triazole ring with piperazine using suitable alkylating agents.

  • Step 4: : Acylation of the piperazine derivative with furoyl chloride to obtain the final compound.

Industrial Production Methods

Industrial production may involve optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst usage to maximize yield and purity. Continuous flow synthesis and green chemistry principles could be applied to enhance scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine can undergo several types of reactions:

  • Oxidation: : The triazole ring may undergo oxidation using agents such as potassium permanganate.

  • Reduction: : Reduction of the triazole ring could be achieved using hydrogenation methods.

  • Substitution: : The fluoro and methoxy substituents on the phenyl ring can be substituted using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous or organic solvents.

  • Reduction: : Hydrogen gas with a palladium catalyst.

  • Substitution: : Halogenating agents, nucleophiles, and suitable solvents.

Major Products

  • Oxidation Products: : Hydroxyl derivatives of the triazole and phenyl rings.

  • Reduction Products: : Hydrogenated derivatives.

  • Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit potent antimicrobial properties. Studies indicate that compounds with triazole rings can inhibit the growth of various bacterial and fungal strains. For instance, derivatives similar to the compound have been evaluated for their antibacterial and antifungal efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The incorporation of a triazole ring has been linked to enhanced anticancer activity. Compounds featuring triazole structures have demonstrated the ability to inhibit cancer cell proliferation in various models. For example, derivatives of triazoles have shown effectiveness against prostate cancer cell lines by inducing apoptosis and inhibiting cell migration . The specific compound discussed may similarly exhibit these properties due to its structural features.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. Compounds containing piperazine have been investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems. The specific compound may possess similar effects, warranting further investigation into its neuroprotective or psychoactive properties.

Case Study 1: Antimicrobial Activity

A series of studies have been conducted on triazole derivatives that include the evaluation of their antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that modifications in the substituents on the triazole ring significantly influenced the antimicrobial potency .

Case Study 2: Anticancer Activity

In vitro studies on related piperazine derivatives demonstrated that they could induce cell cycle arrest and apoptosis in cancer cell lines such as HCT116 (colon cancer) and PC-3 (prostate cancer). The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation .

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action in biological systems involves interaction with enzymes and receptors through its triazole and piperazine moieties. These interactions can disrupt specific biological pathways, leading to the compound's desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine
  • 1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine

Uniqueness

1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine stands out due to its combined 3-fluoro-4-methoxy substitution on the phenyl ring and the furoyl group on the piperazine ring, which may impart unique biological and chemical properties not present in closely related compounds.

That covers everything. Whether for medicinal chemistry, industrial use, or scientific curiosity, this compound certainly has a lot going for it. Anything else you're itching to know?

Biological Activity

The compound 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine is a novel synthetic molecule that belongs to the class of triazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a triazole ring, which is significant for its biological interactions. The structure can be summarized as follows:

ComponentDescription
Triazole Ring Contains three nitrogen atoms, contributing to its biological activity.
3-Fluoro-4-methoxyphenyl Group Enhances binding affinity to biological targets.
Furoyl Group May contribute to additional pharmacological effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values were determined for several strains:
    • Staphylococcus aureus: MIC = 8.34 ± 0.55 µM
    • Escherichia coli: MIC = 8.97 ± 0.12 µM
    • Pseudomonas aeruginosa: MIC = 8.65 ± 0.57 µM
    • Bacillus subtilis: MIC = 9.24 ± 0.50 µM
    • Comparison with ciprofloxacin (standard antibiotic) showed similar or better efficacy in some cases .

Anticancer Activity

The potential anticancer properties of triazole-containing compounds are also notable. Studies have suggested that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action :
    • The triazole ring may interact with enzymes involved in nucleic acid synthesis, thereby disrupting cancer cell growth.
    • The presence of the furoyl group could enhance the compound's ability to penetrate cell membranes and target intracellular pathways .

Toxicity Assessment

Toxicity studies are crucial in evaluating the safety profile of new compounds. Hemolytic activity tests indicated that the synthesized derivatives exhibited low toxicity levels:

  • Hemolysis Percentage :
    • Compounds showed hemolysis rates ranging from 4.35% to 15.48%, suggesting a favorable safety profile compared to standard toxic agents .

Case Studies

Several studies have been conducted on related compounds that provide insights into the biological activity of triazole derivatives:

  • Antibacterial Evaluation : A study on similar piperazine derivatives demonstrated significant antibacterial activity against multiple strains, reinforcing the potential of triazole-containing piperazines .
  • Antifungal Activity : The broader class of triazoles has shown effectiveness against fungal pathogens, with some derivatives exhibiting MIC values significantly lower than standard antifungal agents like fluconazole .

Q & A

Q. What synthetic strategies are recommended for constructing the triazole and furoyl piperazine moieties in this compound?

The synthesis involves multi-step reactions, with key steps including:

  • Click chemistry for triazole formation: Optimize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O/DCM (1:2) solvent system. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2) .
  • Piperazine functionalization : Introduce the furoyl group via nucleophilic substitution or acylation under anhydrous conditions, using polar aprotic solvents (e.g., DMF) and bases like triethylamine to enhance reactivity .
  • Purification : Employ silica gel chromatography (e.g., ethyl acetate:hexane gradients) to isolate intermediates and final products .

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and regioselectivity of the triazole ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • HPLC : Assess purity (>95%) using reversed-phase C18 columns with UV detection .

Q. How should researchers evaluate the compound’s stability under experimental conditions?

  • pH sensitivity : Conduct stability assays across pH 3–10 (buffered solutions) to identify degradation triggers (e.g., hydrolysis of the furoyl group at extremes) .
  • Oxidative stability : Test resistance to H₂O₂ or other oxidants via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Storage : Store at –20°C in inert atmospheres (argon) to prevent moisture absorption .

Q. What preliminary assays are suitable for screening biological activity?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors .
  • Cellular cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can computational methods predict target interactions and optimize binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT₂A or σ receptors). Focus on hydrogen bonding with the triazole nitrogen and π-π stacking with aromatic substituents .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility of the furoyl group .
  • QSAR models : Corrogate substituent effects (e.g., fluoro vs. methoxy groups) on activity using descriptors like logP and polar surface area .

Q. What experimental approaches resolve contradictions in biological activity data?

  • Orthogonal assays : Validate conflicting cytotoxicity results with clonogenic assays (long-term cell survival) and flow cytometry (apoptosis markers) .
  • Metabolite profiling : LC-MS/MS to rule out off-target effects from compound degradation .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 3-furoyl with benzoyl) to isolate pharmacophore contributions .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Kinetic studies : Monitor triazole formation via in situ IR spectroscopy to track azide consumption .
  • Isotope labeling : Use ¹⁸O-labeled reagents to confirm acyl transfer pathways during furoyl attachment .
  • DFT calculations : Calculate activation energies for intermediates (e.g., nitrene formation in CuAAC) using Gaussian09 .

Q. What strategies enhance selectivity in piperazine derivatization?

  • Protecting groups : Temporarily block secondary amines with Boc or Fmoc groups to direct furoyl acylation to the primary site .
  • Solvent effects : Use low-polarity solvents (e.g., toluene) to minimize undesired nucleophilic attack .
  • Catalyst screening : Test Pd/C or Ni catalysts for regioselective cross-coupling reactions .

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